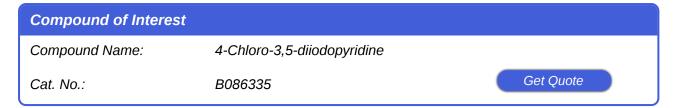


Spectroscopic Profile of 4-Chloro-3,5-diiodopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **4-Chloro-3,5-diiodopyridine**. Due to the limited availability of experimentally derived public data, this document focuses on predicted spectroscopic values and established methodologies for their acquisition. The information herein serves as a foundational resource for the characterization and analysis of this halogenated pyridine derivative.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Chloro-3,5-diiodopyridine**, based on established principles of NMR, IR, and Mass Spectrometry.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data



Nucleus	Predicted Chemical Shift (δ) ppm	Predicted Multiplicity	Notes
¹ H	~8.5 - 8.8	Singlet (s)	Due to the symmetrical substitution at the 3, 4, and 5-positions, the protons at the C-2 and C-6 positions are chemically equivalent, resulting in a single signal.[1]
13 C	C-2/C-6: ~150 - 155	-	Carbons adjacent to the nitrogen atom are expected to be significantly deshielded.
C-4: ~145 - 150	-	The carbon bearing the chlorine atom.	
C-3/C-5: ~95 - 105	-	Carbons bearing the iodine atoms are expected to be shifted upfield due to the "heavy atom effect".	

Table 2: Predicted Infrared (IR) Spectroscopy Data



Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H stretch (aromatic)	3100 - 3000	Medium to Weak
C=N stretch (pyridine ring)	1600 - 1550	Medium
C=C stretch (pyridine ring)	1550 - 1400	Medium to Strong
C-Cl stretch	850 - 550	Strong
C-I stretch	~500	Strong

Table 3: Predicted Mass Spectrometry (MS) Data

Technique	lon	Predicted m/z	Notes
Electron Ionization (EI)	[M]+	365	The molecular ion peak, corresponding to the nominal molecular weight of C5H2Cll2N.[1]
[M-CI]+	330	Loss of a chlorine atom.	
[M-I]+	238	Loss of an iodine atom.	
Electrospray Ionization (ESI)	[M+H]+	366	Protonated molecular ion.
High-Resolution MS (HRMS)	[M+H] ⁺	C₅H₃CII2N+	HRMS provides a highly accurate mass measurement to confirm the elemental composition.[1]

Experimental Protocols



The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in **4-Chloro-3,5-diiodopyridine**.

Methodology:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of 4-Chloro-3,5-diiodopyridine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Place the NMR tube in the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.



- Data Processing:
 - Apply a Fourier transform to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-Chloro-3,5-diiodopyridine** by observing their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Place a small amount of solid 4-Chloro-3,5-diiodopyridine directly onto the ATR crystal.
- Instrument Setup:
 - Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.
 - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)



Objective: To determine the molecular weight and fragmentation pattern of **4-Chloro-3,5-diiodopyridine**.

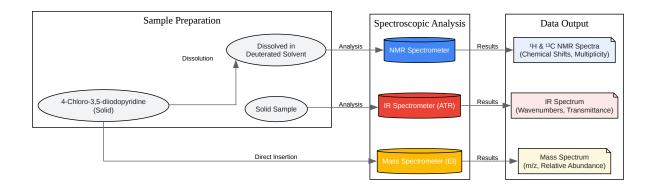
Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.
- Ionization:
 - Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis:
 - Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- · Detection and Data Processing:
 - The detector records the abundance of each ion.
 - The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations

Experimental Workflow for Spectroscopic Analysis



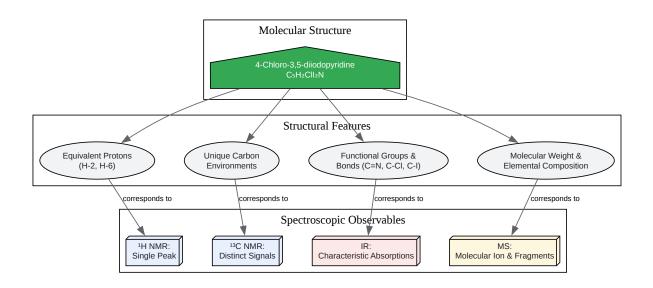


Click to download full resolution via product page

Caption: Workflow for obtaining NMR, IR, and MS data.

Logical Relationship of Spectroscopic Data to Molecular Structure





Click to download full resolution via product page

Caption: How molecular features relate to spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Chloro-3,5-diiodopyridine|CAS 13993-58-3 [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-3,5-diiodopyridine: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b086335#spectroscopic-data-nmr-ir-ms-for-4-chloro-3-5-diiodopyridine]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com